![molecular formula C12H16ClNO B5529927 3-chloro-N-(3-methylbutyl)benzamide](/img/structure/B5529927.png)
3-chloro-N-(3-methylbutyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of benzamide derivatives typically involves acylation reactions, cyclization conditions, or substitutions involving chloro compounds and amides. For instance, the synthesis of benzamides from N-(2,4-dichlorophenyl)-2-nitrobenzamide involves refluxing with thionyl chloride followed by treatment with an aromatic acid in the presence of triethylamine, showcasing a method that could potentially be adapted for synthesizing 3-chloro-N-(3-methylbutyl)benzamide (Saeed et al., 2010).
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized by X-ray diffraction, revealing detailed geometric parameters and crystal packing. For instance, studies on 2-chloro-N-(diethylcarbamothioyl)benzamide provided insights into the orthorhombic crystal system, molecular geometry, and vibrational frequencies, which could be analogous to the structural analysis required for 3-chloro-N-(3-methylbutyl)benzamide (Arslan et al., 2007).
Chemical Reactions and Properties
Benzamide derivatives undergo various chemical reactions, including cyclization under Bischler-Napieralski conditions and reactions with nucleophiles. For example, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the reactivity of the benzamide moiety which could be relevant for studying the reactivity of 3-chloro-N-(3-methylbutyl)benzamide under similar conditions (Browne et al., 1981).
properties
IUPAC Name |
3-chloro-N-(3-methylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKDDSBRZJQOJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC(=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(3-methylbutyl)benzamide |
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